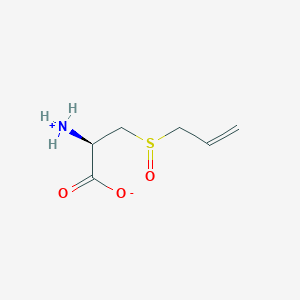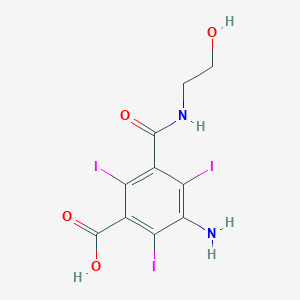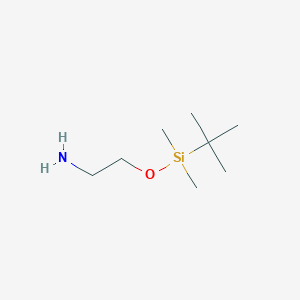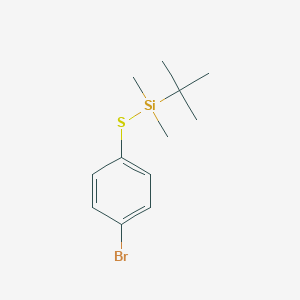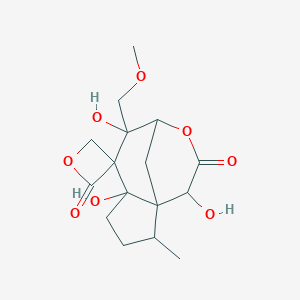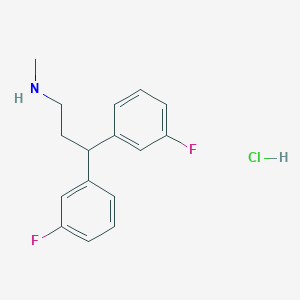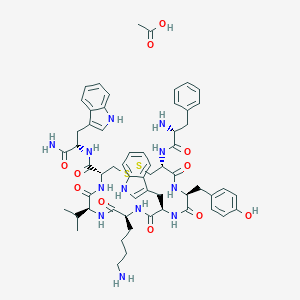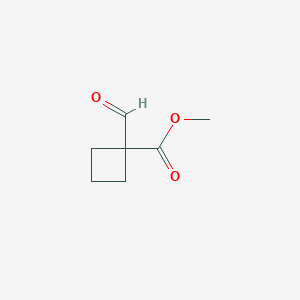
Methyl 1-formylcyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-formylcyclobutanecarboxylate is a chemical compound with the molecular formula C7H10O3 . It contains a total of 20 bonds, including 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 aliphatic ester, and 1 aliphatic aldehyde .
Synthesis Analysis
The synthesis of Methyl 1-formylcyclobutanecarboxylate involves several stages. In one experiment, diethyl p-nitrobenzylphosphonate was combined with sodium hydride in tetrahydrofuran at 0℃ for about 10 minutes under an inert atmosphere. This was followed by the addition of 1-Formyl-1-methylcyclobutanecarboxylate in tetrahydrofuran at 20℃ for 1 hour .Molecular Structure Analysis
The molecular structure of Methyl 1-formylcyclobutanecarboxylate is characterized by a four-membered cyclobutane ring. The molecule also contains an ester functional group and an aldehyde functional group .Applications De Recherche Scientifique
Organic Synthesis Applications
Methyl 1-formylcyclobutanecarboxylate and similar compounds have been utilized in various synthetic routes, offering pathways to complex molecular architectures. For example, the synthesis of spiro compounds and the exploration of Reformatzky reactions with cyclobutanecarbonyl chloride to yield novel cyclobutyl-containing esters highlight the versatility of these compounds in generating molecular complexity (Shchepin et al., 2006; Kirillov et al., 2008). These methodologies open new avenues for the construction of potentially bioactive molecules by introducing cyclobutane rings, known for their presence in various natural products and pharmaceuticals.
Polymer Chemistry
The compound has found applications in polymer science, specifically in the anionic polymerization of cyclobutene monomers to produce polymers with unique properties (Kitayama et al., 2004). Such studies not only contribute to our understanding of polymerization mechanisms but also to the development of novel materials with potential applications in technology and medicine.
Epigenetic Research
Although not directly related to "Methyl 1-formylcyclobutanecarboxylate," research on the oxidative reversal of DNA and RNA methylation provides a context for the importance of formyl groups in biological systems (Shen et al., 2014). Understanding how formyl and related functional groups are involved in epigenetic regulation can inform the design of epigenetic drugs and therapeutic strategies.
Propriétés
IUPAC Name |
methyl 1-formylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-6(9)7(5-8)3-2-4-7/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKZWJDTPRZFLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-formylcyclobutanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

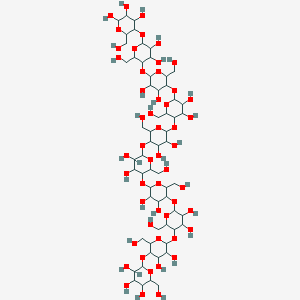
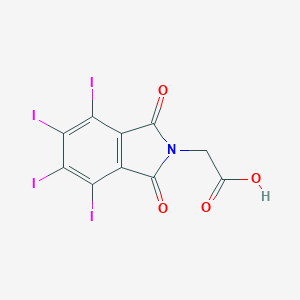
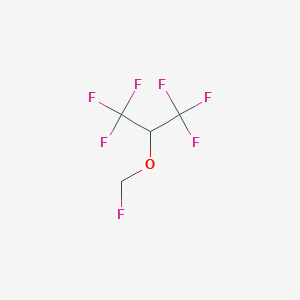
![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)
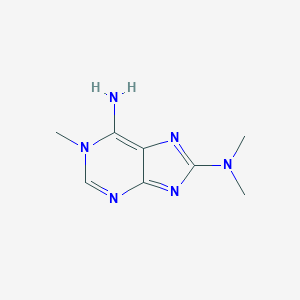
![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)
